4-Azaspiro[2.4]heptane oxalate
Beschreibung
4-Azaspiro[2.4]heptane oxalate is a spirocyclic pyrrolidine derivative characterized by a nitrogen atom at the 4-position and a cyclopropane ring fused to the pyrrolidine core. Its synthesis typically begins with tert-butyl cyclopropanecarboxylate, employing scalable methodologies (5–7 steps) that achieve total yields up to 24% at a 100 g scale . The compound is a key intermediate in medicinal chemistry, serving as a conformationally constrained building block for drug discovery .
Key physical properties include:
Eigenschaften
IUPAC Name |
4-azaspiro[2.4]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2H2O4/c1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONUESAJAGMNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Chemischer Reaktionen
Alkylation and Cyclization Reactions
The synthesis of 4-azaspiro[2.4]heptane oxalate involves alkylation and oxidative cyclization as critical steps:
- Alkylation of Aniline Derivatives :
2-Fluoro-4-nitroaniline reacts with 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions to form the azetidine ring. Optimal yields (87%) are achieved using NaOH in sulfolane at 100 g scale . - Oxidative Cyclization :
Oxidative cyclizations using Oxone® in formic acid are employed to stabilize the spirocyclic framework.
Table 1: Synthesis Optimization
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Alkylation (NaOH) | 50% NaOH, sulfolane, 80°C | 87 | >99 | |
| Oxidative Cyclization | Oxone®/formic acid, RT | 56 | N/A |
Salt Formation
This compound is synthesized as a hemioxalate salt (C₁₄H₂₄N₂O₄) for improved stability. The oxalate counterion enhances crystallinity and reduces hygroscopicity .
Base-Dependent Reactivity
- Cs₂CO₃ vs. K₂CO₃ :
Cs₂CO₃ accelerates cyclization due to higher solubility, achieving >90% conversion. K₂CO₃ requires phase transfer catalysts (e.g., TBAI) for comparable efficiency . - Impurity Formation :
Secondary alkylation byproducts (e.g., impurity 6 ) form via competing nucleophilic pathways. Slow reagent addition reduces impurity levels to <5% .
Table 2: Reaction Outcomes with Different Bases
| Base | Additive | Conversion (%) | Impurity (%) |
|---|---|---|---|
| Cs₂CO₃ | None | 93 | 5 |
| K₂CO₃ | TBAI (0.1 eq) | 88 | 7 |
Stability Under Reaction Conditions
- Thermal Stability :
Decomposition occurs above 150°C, limiting high-temperature applications . - pH Sensitivity :
Stable in acidic to neutral conditions (pH 4–7), but degrades under strong alkaline conditions (pH >10) .
Antibiotic Intermediate
The compound serves as a precursor for TBI-223 , a tuberculosis drug candidate. Key steps include:
Peptide Modifications
4-Azaspiro[2.4]heptane derivatives are incorporated into peptide backbones to enhance metabolic stability. Example:
- Masp Inhibitors :
Used in the synthesis of ((N-Me)G)-IC+SRSLP-(Oic)-I-(Pen)+I-(5-Azaspiro[2.4]heptane) for chronic kidney disease treatment .
Comparative Stability Data
Table 3: Stability Profile
| Property | Value/Observation | Source |
|---|---|---|
| Hygroscopicity | Low (hemioxalate form) | |
| Oxidative Degradation | Resistant to air oxidation | |
| Photostability | Stable under UV light |
Critical Challenges and Solutions
Vergleich Mit ähnlichen Verbindungen
Structural Differences
Spirocyclic compounds vary in heteroatom placement, ring size, and substituents, leading to distinct physicochemical and biological properties:
Physical Properties
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
